2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a 2,2-dimethylpropyl (tert-pentyl) substituent on the amino group and an acetic acid backbone. The Fmoc group is widely used in peptide synthesis due to its base-labile protection, enabling selective deprotection under mild conditions .
Key structural features:
- Fmoc group: Provides UV detectability and reversible protection.
- tert-Pentyl substituent: A branched aliphatic chain offering steric hindrance.
- Acetic acid moiety: Facilitates conjugation to peptides or solid-phase resins.
Properties
IUPAC Name |
2-[2,2-dimethylpropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)14-23(12-20(24)25)21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDOHFRHWYUDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid (commonly referred to as Fmoc-Dmp-Ac) is a synthetic amino acid derivative notable for its potential applications in medicinal chemistry and biochemistry. With a molecular formula of and a molecular weight of 367.4 g/mol, this compound exhibits unique structural features that may influence its biological activity.
Chemical Structure
The compound features a fluorene moiety, which enhances lipophilicity, and an acetic acid component that may interact with various biological targets. The IUPAC name for this compound is 2-[2,2-dimethylpropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid . Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-[2,2-dimethylpropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
| Purity | Typically 95% |
Biological Activity
Research into the biological activity of Fmoc-Dmp-Ac suggests several potential mechanisms through which it may exert effects on biological systems:
- Enzyme Interactions : The compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties due to their ability to inhibit key enzymes in these pathways .
- Cellular Uptake : The lipophilic nature of the fluorene group may facilitate cellular uptake, allowing the compound to reach intracellular targets more effectively. This property is critical for compounds intended for therapeutic use.
- Receptor Binding : Fmoc-Dmp-Ac might bind to specific receptors involved in signaling pathways, influencing cellular responses such as proliferation or apoptosis. This aspect is particularly relevant in cancer research where modulation of growth factor receptors can lead to therapeutic benefits .
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds:
- A study on fluorene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
- Research has shown that modifications in amino acid side chains can enhance binding affinity to target receptors, suggesting that the dimethylpropyl group in Fmoc-Dmp-Ac could improve its pharmacological profile .
Comparison with Similar Compounds
Structural analogues vary in substituents on the amino group, backbone modifications, or Fmoc placement. Below is a systematic comparison:
Substituent-Based Comparison
Table 1: Substituent Diversity and Properties
Key Observations :
- Piperazine/Azetidine Rings : Introduce rigidity and polarity, improving aqueous solubility compared to aliphatic substituents like tert-pentyl .
- Mesityl Group : Offers superior steric protection but reduces solubility due to aromatic hydrophobicity .
- Fluorinated Chains : Enhance metabolic stability and bioavailability via electronegativity effects .
Backbone and Functional Group Modifications
Table 2: Backbone Variations
Key Observations :
- Pyridinone Backbones: Stabilize secondary structures in peptidomimetics, useful in antimicrobial agents .
- Azide/Thioester Groups : Enable bioorthogonal conjugation strategies, critical for labeled peptide synthesis .
Key Observations :
Q & A
Q. What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in this compound during peptide synthesis?
The Fmoc group acts as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile side-chain protecting groups intact. This is critical for solid-phase peptide synthesis (SPPS) to ensure sequential coupling without side reactions. The Fmoc group is introduced via reaction with Fmoc-Cl in the presence of a base (e.g., sodium carbonate) in polar aprotic solvents like DMF at room temperature .
Q. How is 2-[(2,2-dimethylpropyl)(Fmoc-amino)acetic acid typically synthesized?
A common method involves:
- Step 1: Protection of the primary amino group with Fmoc-Cl in DMF using NaHCO₃ as a base (2–4 hrs, RT).
- Step 2: Alkylation of the secondary amine with 2,2-dimethylpropyl bromide under anhydrous conditions (e.g., THF, K₂CO₃, 12 hrs, 60°C).
- Step 3: Acidic hydrolysis (e.g., TFA/water) to yield the final carboxylic acid. Purification is achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What solvents and conditions are optimal for handling this compound?
- Storage: –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group.
- Solubility: Highly soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water. Avoid prolonged exposure to light or moisture, which can degrade the Fmoc moiety .
Advanced Research Questions
Q. How can racemization be minimized during coupling reactions involving this compound?
Racemization occurs via base-mediated abstraction of the α-proton. To mitigate this:
- Use coupling reagents like HATU or COMU instead of carbodiimides, which reduce basicity.
- Maintain low temperatures (–10°C to 0°C) during activation.
- Add additives like HOAt (1-hydroxy-7-azabenzotriazole) to stabilize the active ester intermediate. Evidence shows <5% racemization under optimized conditions (DMF, –10°C, HATU/DIEA) .
Q. What analytical techniques confirm the compound’s structural integrity and purity?
- NMR (¹H/¹³C): Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 4.2–4.4 ppm (Fmoc-CH₂).
- HPLC-MS: Purity >95% confirmed via reverse-phase C18 column (gradient: 5→95% acetonitrile/0.1% TFA).
- FT-IR: Peaks at 1710 cm⁻¹ (C=O, Fmoc carbonate) and 1650 cm⁻¹ (amide I band). Discrepancies in melting points (reported 128–132°C) may indicate polymorphic forms .
Q. How does steric hindrance from the 2,2-dimethylpropyl group affect reactivity?
The bulky tert-butyl-like substituent slows coupling kinetics in SPPS due to steric constraints. Kinetic studies show a 30% reduction in coupling efficiency compared to less hindered analogs (e.g., Fmoc-Gly-OH). To compensate:
- Extend coupling times (2–4 hrs vs. 1 hr for glycine).
- Use excess activated amino acid (3–5 equiv) and high-efficacy reagents (e.g., PyBOP) .
Q. What are the degradation pathways of this compound under acidic/basic conditions?
- Acidic hydrolysis (pH <2): Cleavage of the Fmoc group (t₁/₂ = 1 hr in 50% TFA/water).
- Basic hydrolysis (pH >10): Decarboxylation of the acetic acid moiety, forming CO₂ and a tertiary amine. Stability studies recommend pH 4–8 for aqueous solutions .
Key Research Challenges
- Contradictions in Reactivity: reports DMF as optimal for Fmoc introduction, while suggests THF for alkylation steps. This highlights solvent-dependent reactivity, requiring context-specific optimization.
- Purity Variability: Batch-to-batch purity discrepancies (85–95%) in industrial-grade material necessitate in-house purification for sensitive applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
